Naphthalen-1-yl(phenyl)methanamine hydrochloride
Overview
Description
Naphthalen-1-yl(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C17H15N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to a methanamine moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(phenyl)methanamine hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl and phenyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Naphthyl ketone and phenyl ketone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Naphthalen-1-yl(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: Similar structure but lacks the phenyl group.
Phenylmethanamine: Similar structure but lacks the naphthalene ring.
N-Methyl-1-naphthalenemethylamine hydrochloride: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
Naphthalen-1-yl(phenyl)methanamine hydrochloride is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical and biological properties. This dual aromatic structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
naphthalen-1-yl(phenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N.ClH/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16;/h1-12,17H,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKZJNSNWIKDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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